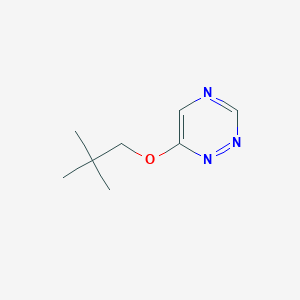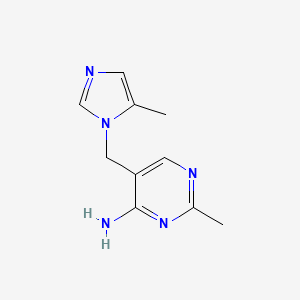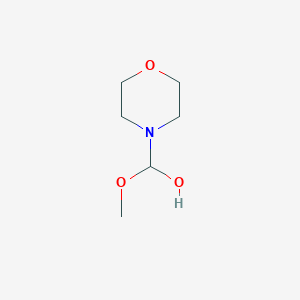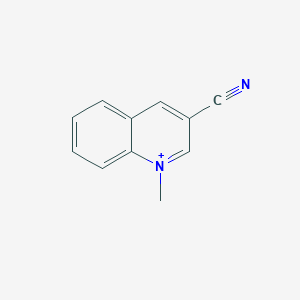![molecular formula C10H14N4 B13108079 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)
4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique bicyclic structure, which includes a pyrazine ring fused to a diazabicyclo[3.2.1]octane core. The presence of nitrogen atoms within the structure makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate derivatives . This reaction is carried out under mild conditions and yields the desired bicyclic compound in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyrazine derivatives, and various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane involves its interaction with various molecular targets. The nitrogen atoms within the structure can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and catalytic processes. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the pyrazine ring.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids and has significant biological activity.
Uniqueness: 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C10H14N4 |
|---|---|
Peso molecular |
190.25 g/mol |
Nombre IUPAC |
4-pyrazin-2-yl-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H14N4/c1-4-13-5-6-14(9(1)8-13)10-7-11-2-3-12-10/h2-3,7,9H,1,4-6,8H2 |
Clave InChI |
TVZNQVUXEBUBQC-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCN(C1C2)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





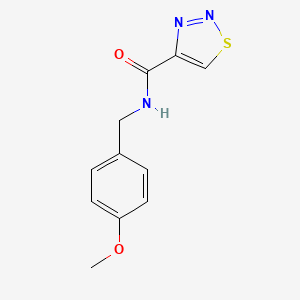
![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)
![(7-Amino[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B13108033.png)
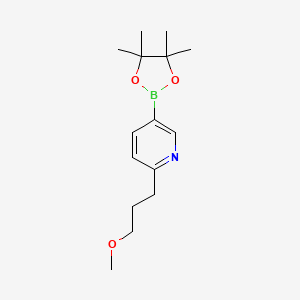


![3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13108048.png)
